Propionic Acid Methyl-d3 Ester chemical properties
Propionic Acid Methyl-d3 Ester chemical properties
Title: Technical Monograph: Propionic Acid Methyl-d3 Ester Subtitle: Physicochemical Profiling, Synthesis Logic, and Applications in Deuterium Kinetic Isotope Effect (DKIE) Studies
Executive Summary
Propionic Acid Methyl-d3 Ester (Methyl-d3 propionate) is a high-value stable isotope-labeled reagent utilized primarily in metabolic tracing and drug discovery. Distinguished by the selective deuteration of its methyl ester moiety (
By replacing protium with deuterium at the labile methyl site, researchers can exploit the Deuterium Kinetic Isotope Effect (DKIE) to stabilize the molecule against cytochrome P450-mediated metabolism without altering its steric or electronic binding properties. This guide details the chemical specifications, synthesis protocols, and mechanistic applications of this isotopologue.
Chemical Identity & Structural Analysis
The precise identification of the isotopologue is vital to distinguish it from chain-deuterated variants (e.g., Propionate-d2).
| Property | Specification |
| Chemical Name | Propionic Acid Methyl-d3 Ester |
| Synonyms | Methyl-d3 propionate; Methyl propanoate-d3 |
| CAS Number | 38758-64-4 (Labeled) / 554-12-1 (Unlabeled) |
| Molecular Formula | |
| Structural Formula | |
| Molecular Weight | 91.12 g/mol (vs. 88.11 g/mol unlabeled) |
| Isotopic Purity | Typically |
| Appearance | Clear, colorless liquid |
| Odor | Fruity, rum-like (characteristic of propionates) |
Structural Insight:
The molecule consists of a propionyl backbone (
Physicochemical Properties
Note: Values for boiling point and density are derived from the unlabeled analogue, with adjustments noted for isotopic mass increase.
| Parameter | Value (Approximate) | Technical Context |
| Boiling Point | Volatile; requires cold handling to prevent isotopic dilution via evaporation. | |
| Density | Slightly denser than unlabeled ( | |
| Flash Point | High Flammability Hazard . Store in explosion-proof refrigeration. | |
| Solubility | Miscible in ethanol, ether, organic solvents. | Hydrolyzes slowly in water; stable in neutral pH buffers for short durations. |
| Refractive Index | Useful for purity verification. |
Synthesis & Manufacturing Protocol
To ensure high isotopic incorporation (
Reaction Logic
Step-by-Step Methodology
-
Reagent Preparation:
-
Charge a flame-dried, nitrogen-flushed round-bottom flask with Propionic Acid (1.0 eq).
-
Add Methanol-d3 (
D) in excess (3.0 eq) to drive the equilibrium forward. -
Note: Methanol-d3 is the limiting cost factor; excess is recovered via distillation.
-
-
Catalysis:
-
Add a catalytic amount of concentrated Sulfuric Acid (
, 0.05 eq) or anhydrous p-Toluenesulfonic acid . -
Critical Control: Add acid dropwise at
to prevent exothermic bumping.
-
-
Reflux:
-
Heat the mixture to mild reflux (
) for 4–6 hours. -
Monitor reaction progress via TLC or GC-MS (looking for disappearance of the acid peak).
-
-
Isolation & Purification:
-
Cool to room temperature.
-
Neutralize with saturated
solution (careful of evolution). -
Extract with Dichloromethane (DCM) or Diethyl Ether .
-
Dry organic layer over anhydrous
. -
Fractional Distillation: Collect the fraction boiling at
.
-
-
Validation:
-
Confirm structure via
-NMR (absence of methyl singlet at 3.6 ppm).
-
Figure 1: Acid-catalyzed synthesis utilizing Methanol-d3 to install the deuterated ester group.
Analytical Characterization
Verification of the "silent" methyl group is the primary quality control step.
Nuclear Magnetic Resonance ( -NMR)
In a standard proton NMR (in
-
Triplet (
1.1 ppm): Terminal of the ethyl group. -
Quartet (
2.3 ppm): Methylene of the ethyl group. -
Singlet (
3.6 ppm): Methoxy group.
In Propionic Acid Methyl-d3 Ester:
-
The Singlet at 3.6 ppm disappears completely (silent in
NMR). -
The ethyl group signals (Triplet/Quartet) remain unchanged.
-
Quantitative Analysis: Integration of the residual signal at 3.6 ppm allows calculation of isotopic enrichment.
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): Shift from 88 (unlabeled) to 91 . -
Fragmentation:
-
Loss of methoxy group: Unlabeled loses
(M-31). Labeled loses (M-34). -
Base peak (acylium ion,
) remains at 57 for both, confirming the backbone is intact.
-
Applications in Drug Development (DMPK)
The strategic application of Methyl-d3 propionate lies in the Deuterium Switch technique.
Metabolic Stability & Tracer Logic
Methyl esters are often rapidly hydrolyzed by carboxylesterases or demethylated by Cytochrome P450 enzymes.
-
Oxidative Demethylation: P450 enzymes attack the C-H bond of the methyl group to form a hemiacetal intermediate, which collapses to release formaldehyde.
-
The Isotope Effect: The C-D bond is harder to break. If the rate-limiting step is C-H abstraction, the deuterated analog will show a significantly longer half-life (
can range from 2 to 7).
Workflow: Researchers use Methyl-d3 propionate as a model substrate to determine if metabolic instability is driven by ester hydrolysis (which is isotope insensitive) or oxidative dealkylation (which is isotope sensitive).
Figure 2: Differential metabolic pathways. Deuteration suppresses Pathway B, allowing researchers to isolate the kinetics of Pathway A.
Handling, Stability & Safety
-
Storage: Store at
under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture ingress leads to hydrolysis and isotopic dilution. -
Safety:
-
Flammability: Flash point is low (
). Ground all equipment to prevent static discharge. -
Toxicity: Irritant to eyes and respiratory system. Handle in a fume hood.
-
-
Shelf Life: Stable for >2 years if seal is unbroken and stored cold.
References
-
Santa Cruz Biotechnology. Propionic Acid Methyl-d3 Ester Product Specifications. Retrieved from
-
LGC Standards. Stable Isotope Standards: Propionic Acid Methyl-d3 Ester. Retrieved from
-
Cambridge Isotope Laboratories. Isotope Effects in Drug Design and Metabolic Tracing. Retrieved from
-
National Institute of Standards and Technology (NIST). Methyl Propionate: Gas Phase Ion Energetics and Mass Spectrometry. Retrieved from
-
PubChem. Methyl Propionate Compound Summary (CID 11124). Retrieved from
